2-Nonylphenol

Overview

Description

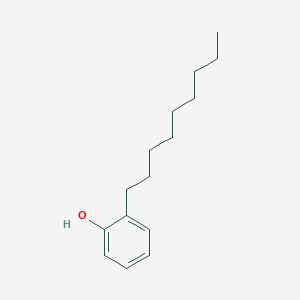

2-Nonylphenol (CAS #136-83-4) is a branched alkylphenol with the molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol . It belongs to the nonylphenol family, characterized by a nine-carbon alkyl chain attached to a phenolic ring. The position of the alkyl substitution (ortho in this compound vs. para in 4-nonylphenol) significantly influences its physicochemical and biological properties .

This compound is a xenobiotic endocrine disruptor, interfering with hormonal systems in aquatic and terrestrial organisms . It originates from the degradation of nonylphenol ethoxylates, widely used in industrial surfactants, detergents, and emulsifiers .

Preparation Methods

Nonylphenol is primarily synthesized through the alkylation of phenol with nonenes (branched or linear) in the presence of an acid catalyst. The reaction typically occurs at elevated temperatures and pressures to ensure high yields. Industrial production methods often involve the use of Friedel-Crafts alkylation, where phenol reacts with nonene in the presence of a Lewis acid catalyst such as aluminum chloride .

Chemical Reactions Analysis

Nonylphenol undergoes various chemical reactions, including:

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Nonylphenol can undergo electrophilic aromatic substitution reactions, where the phenolic hydrogen is replaced by other substituents.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and specific catalysts. Major products formed from these reactions include nonylphenol ethoxylates and other derivatives used in various industrial applications .

Scientific Research Applications

Industrial Applications

The primary applications of 2-nonylphenol include:

-

Surfactants and Detergents :

- Nonylphenol Ethoxylates (NPEs) : 2-NP is a key intermediate in the production of NPEs, which are nonionic surfactants widely used in household and industrial detergents. These surfactants enhance cleaning efficiency by reducing surface tension and improving wetting properties .

- Emulsifiers : Due to its ability to stabilize emulsions, 2-NP is used in various formulations, including agricultural products, paints, and personal care items .

- Antioxidants :

- Phenolic Resins :

- Plasticizers :

- Rubber Industry :

Environmental Impact

The widespread use of this compound raises concerns regarding its environmental persistence and potential endocrine-disrupting effects. Studies have shown that nonylphenols can accumulate in aquatic environments, leading to toxic effects on aquatic life. For instance, concentrations of up to 644 µg/L have been detected in surface waters . Regulatory agencies are closely monitoring these compounds due to their potential health risks associated with exposure.

Case Study 1: Nonionic Surfactants in Household Products

A study analyzed the presence of nonylphenol ethoxylates in household cleaning products. It was found that these surfactants effectively reduced surface tension and improved cleaning efficacy but also posed risks due to their breakdown products being more toxic than the original compounds .

Case Study 2: Environmental Monitoring

In a monitoring project conducted across various water bodies in Europe, significant levels of nonylphenol were detected. The study highlighted the need for improved wastewater treatment processes to mitigate the release of these compounds into the environment .

Mechanism of Action

Nonylphenol exerts its effects primarily by mimicking estrogen, binding to estrogen receptors, and disrupting normal hormonal functions. It acts as an agonist of the G protein-coupled estrogen receptor (GPER), interfering with hypothalamic appetite control and other estrogen-mediated processes .

Comparison with Similar Compounds

Structural Isomers: 2-Nonylphenol vs. 4-Nonylphenol

The primary distinction between this compound and its isomer 4-nonylphenol (CAS #104-40-5) lies in the position of the nonyl chain on the phenolic ring. Commercial nonylphenol mixtures predominantly contain para-substituted isomers (e.g., 4-nonylphenol), with this compound often present as a minor component (5% w/w in some formulations) .

- Biodegradability: The structural orientation affects environmental fate. Ortho-substituted this compound exhibits slower biodegradation in soils compared to para-substituted isomers due to steric hindrance, which limits microbial enzyme access .

- Toxicity: Both isomers disrupt endocrine functions, but 4-nonylphenol is more extensively studied and regulated. Limited data suggest this compound may have comparable estrogenic potency .

- Detection: Molecularly imprinted polymer (MIP) sensors show higher selectivity for this compound at pH 7, leveraging electrostatic interactions and hydrogen bonding with monomers like APTES and PTMS .

Other Alkylphenols: Octylphenol and tert-Butylphenol

Alkylphenols with shorter chains, such as 4-tert-octylphenol (4-tert-OP) and p-tertiary butylphenol, share endocrine-disrupting properties but differ in lipophilicity and environmental mobility.

- Lipophilicity: this compound’s longer alkyl chain increases its log Kow (octanol-water partition coefficient) to ~4.5, enhancing bioaccumulation compared to 4-tert-OP (log Kow ~3.8) .

- Applications: Shorter-chain alkylphenols are used in resins and lubricants, whereas nonylphenols are common in surfactant production .

Chlorophenols

Chlorophenols, such as 4-chlorophenol (CAS #106-48-9), differ structurally by substituting chlorine for the nonyl group.

- Water Solubility: this compound is sparingly soluble in water (~3 mg/L), while 4-chlorophenol exhibits higher solubility (~27 g/L) due to reduced hydrophobicity .

- Toxicity: Chlorophenols are acutely toxic to aquatic life (LC₅₀ < 1 mg/L for fish), whereas this compound exerts chronic effects via endocrine disruption .

Bisphenol A (BPA)

BPA (CAS #80-05-7), another endocrine disruptor, shares applications in plastics but differs in structure and detection.

- Electrochemical Sensing: BPA sensors use acetylene black paste electrodes with chitosan-graphene oxide films, achieving detection limits of ~0.1 µM, comparable to this compound MIP sensors (0.06 µM) .

- Regulatory Status: BPA faces stricter regulations in consumer products, while nonylphenols are prioritized in industrial wastewater monitoring .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | CAS Number | Water Solubility (mg/L) | log Kow | Primary Use |

|---|---|---|---|---|---|

| This compound | C₁₅H₂₄O | 136-83-4 | ~3 | 4.5 | Surfactant precursor |

| 4-Nonylphenol | C₁₅H₂₄O | 104-40-5 | ~5 | 4.3 | Industrial emulsifier |

| 4-Chlorophenol | C₆H₅ClO | 106-48-9 | 27,000 | 2.4 | Disinfectant |

| Bisphenol A | C₁₅H₁₆O₂ | 80-05-7 | 120 | 3.4 | Polycarbonate plastic |

Table 2: Sensor Performance for Selected Compounds

Research Findings

- Biodegradability: Soil studies indicate ortho-substituted this compound degrades 20–30% slower than para-isomers due to steric effects .

- Sensor Selectivity: MIP sensors for this compound achieve a linear detection range of 0.2–36 µM, outperforming analogues like 4-nonylphenol in electrochemical response .

- Environmental Occurrence: this compound constitutes 5–10% of technical nonylphenol mixtures but is less monitored than 4-nonylphenol in freshwater systems .

Biological Activity

2-Nonylphenol (NP) is an environmental contaminant and a significant endocrine disruptor, primarily used in the production of nonionic surfactants. This compound has garnered attention due to its biological activity, particularly its neurotoxic effects, estrogenic properties, and implications for human health and ecosystems. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and a comparative analysis of its effects across various biological models.

This compound is a branched-chain alkylphenol that is primarily used in the manufacturing of surfactants, plastics, and other industrial applications. Its widespread use has led to its accumulation in aquatic environments, raising concerns about its ecological and health impacts.

Neurotoxicity

Recent studies have indicated that this compound exerts neurotoxic effects through multiple mechanisms:

- Oxidative Stress : NP exposure leads to increased production of reactive oxygen species (ROS), resulting in oxidative stress that damages neuronal cells. Research shows that NP can significantly reduce the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in brain tissues .

- Inflammation : NP exposure activates inflammatory pathways in the brain, particularly affecting astrocytes. This activation is associated with increased levels of glial fibrillary acidic protein (GFAP), indicating neuroinflammation .

- Apoptosis : Studies have demonstrated that NP can induce apoptosis in neural stem cells and differentiated neurons through the activation of caspases and modulation of Bcl-2 family proteins. A significant increase in caspase activity was observed following NP treatment, suggesting a direct impact on cell survival pathways .

Estrogenic Activity

This compound is recognized for its estrogenic properties, which have been documented across various studies:

- Endocrine Disruption : NP mimics estrogen and can bind to estrogen receptors, leading to alterations in reproductive functions. The potency of NP's estrogenic activity is reported to be several orders of magnitude lower than that of estradiol but still significant enough to disrupt endocrine functions in wildlife .

- Aquatic Toxicity : In aquatic organisms, NP has been shown to affect reproductive success and development. For instance, exposure concentrations as low as 10 µg/L can elicit estrogenic responses in fish and crustaceans .

Case Study 1: Neurotoxic Effects on Mice

A study conducted on mice exposed to varying doses of NP (50, 100, 200 mg/kg/day) revealed notable neurotoxic effects. Behavioral assessments indicated impairments in motor function and cognitive abilities correlated with oxidative stress markers. Histological examinations showed neuronal degeneration in the hippocampus and cortex, alongside increased GFAP expression indicating astrocytic activation .

Case Study 2: Estrogenic Effects on Aquatic Life

Research examining the effects of NP on Daphnia magna demonstrated significant reproductive toxicity at concentrations exceeding 44 µg/L. The study found a marked decrease in reproductive output and increased mortality rates among exposed populations, underscoring the ecological risks posed by NP contamination .

Comparative Analysis

The following table summarizes key biological activities associated with this compound:

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting trace levels of 2-Nonylphenol in environmental matrices?

- Methodology : Solid-phase extraction (SPE) coupled with gas chromatography-mass spectrometry (GC-MS) is widely used for isolating and quantifying this compound in water and sediment. Challenges include matrix interference and low detection limits (e.g., <1 µg/L). Recent advancements employ molecularly imprinted polymers (MIPs) to enhance selectivity, particularly in complex samples like wastewater .

- Key Data : Recovery rates for SPE-GC-MS range from 75–95%, with detection limits of 0.05–0.5 µg/L depending on sample pretreatment .

Q. What are the primary environmental pathways contributing to this compound contamination in freshwater systems?

- Findings : this compound enters aquatic ecosystems via wastewater treatment plant effluents, agricultural runoff (from pesticide formulations), and industrial discharges. Studies in the Laurentian Great Lakes and St. Lawrence River detected concentrations up to 12 µg/L near urbanized areas, with sediment acting as a long-term reservoir .

- Methodological Note : Isotopic tracing and fugacity modeling are used to map transport pathways and predict bioaccumulation factors (BAFs) in aquatic organisms .

Advanced Research Questions

Q. How do isomeric variations in Nonylphenol influence toxicity assessments and regulatory thresholds?

- Complexity : Branched isomers (e.g., 4-nonylphenol) exhibit higher estrogenic activity compared to linear forms, but analytical standards often lack isomer-specific resolution. Toxicity studies using in vitro ERα/ERβ assays show EC₅₀ values varying by 10–100× across isomers .

- Recommendation : Employ high-resolution LC-MS/MS with chiral columns to differentiate isomers and refine risk assessments .

Q. What experimental models best capture the endocrine-disrupting effects of this compound in aquatic species?

- Models :

- In vitro : Human breast cancer (MCF-7) cell lines for estrogen receptor activation.

- In vivo : Fathead minnows (Pimephales promelas) exposed to 4–10 µg/L show vitellogenin induction and reduced fecundity, linking laboratory data to population-level impacts .

Q. How can contradictions in ecotoxicological data (e.g., NOEC vs. LOEC values) be resolved for regulatory applications?

- Analysis : Discrepancies arise from differences in exposure duration, test species, and endpoints. For example, NOEC values for algae (Pseudokirchneriella subcapitata) range from 0.1–1.2 mg/L due to variations in nutrient media and light regimes .

- Framework : Apply weight-of-evidence approaches and probabilistic risk assessment (e.g., species sensitivity distributions) to harmonize data .

Q. What novel remediation strategies show promise for removing this compound from contaminated water?

- Innovations : Magnetic molecularly imprinted polymers (MMIPs) using fly ash cenospheres achieve >90% removal efficiency via π-π interactions and hydrophobic binding. Pilot-scale studies report adsorption capacities of 120–150 mg/g .

- Challenges : Scaling up requires optimizing regeneration cycles (e.g., ethanol elution) and addressing secondary waste from spent adsorbents .

Q. Data-Driven Research Considerations

Q. How are Predicted No-Effect Concentrations (PNEC) derived for this compound, and what uncertainties persist?

- Derivation : PNEC values (e.g., 0.33 µg/L for freshwater) are calculated using assessment factors (AFs) applied to the lowest chronic toxicity data (e.g., AF=10 for interspecies variation). The U.S. EPA and ECHA emphasize probabilistic methods to reduce reliance on deterministic AFs .

- Uncertainties : Field validation is limited by confounding factors (e.g., co-occurring contaminants) and temporal variability in exposure .

Properties

IUPAC Name |

2-nonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16/h9-10,12-13,16H,2-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQQPOLDUKLAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073125 | |

| Record name | 2-Nonylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Thick light yellow liquid with a phenolic odor; [HSDB] | |

| Record name | Phenol, nonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1422 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

293-297 °C | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

285 °F, 285 °F (141 °C)(closed cup), 300 °F (Open cup) | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 4.90 mg/L at 25 °C, In water, 6.35 mg/L at 25 °C, Practically insoluble in dilute aqueous sodium hydroxide. Soluble in benzene, chlorinated solvents, aniline, heptane, aliphatic alcohols, ethylene glycol., Soluble in most organic solvents | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.950 at 20 °C/4 °C | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

7.59 (Air = 1) | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000024 [mmHg], 9.4X10-5 mm Hg at 25 °C | |

| Record name | Nonylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1422 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Nonylphenol (NP) and 4-Octylphenol (4OP) have shown estrogenic properties both in vivo and in vitro. Researchers have known for years that estrogens induce a wide number of hepatotoxic actions in rodents. In order to study the acute hepatic effects exerted by NP and 4OP on rat liver the following endpoints were evaluated: relative liver weight (RLW), morphology, cell cycle and ploidy status, monooxygenase enzymes content and levels of both, cytosolic estrogen receptor (cER) and microsomal binding sites for estrogens (mEBS). Immature male Sprague-Dawley rats were injected intraperitoneally (i.p.) with 60 mg/kg of NP or 4OP for 1, 5 or 10 days. Despite the fact that RLW of the animals was not modified but any treatment, the histopathological study revealed the presence of an increase in the percentage of both, mitotic activity and Ki-67-labeling index (LI) in the livers from animals treated with alkylphenols in absence of any degenerative lesion. Furthermore, all the livers from alkylphenols-treated groups showed the presence of abnormal mitosis and c-mitosis. Although the levels of both, cER and cytochrome P450 (Cyt. P450) were not affected by any treatment, concentration of the mEBS was decreased after 10 days of treatment with alkylphenols. These findings taken together suggest that the exposition to alkylphenols induce cell proliferation and spindle disturbances and that these compounds are capable of modulating the expression of putative membrane receptors for estrogens. | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale-yellow, viscous liquid, Clear, straw colored, Colorless | |

CAS No. |

136-83-4, 25154-52-3 | |

| Record name | 2-Nonylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nonylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, nonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nonylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-nonylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nonylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NONYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24R8721A3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Freezing point: -10 °C (sets to glass below this temperature) | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.